molecular formula C9H6N2OS B3152987 Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one CAS No. 74772-19-3

Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one

Cat. No. B3152987
CAS RN: 74772-19-3
M. Wt: 190.22 g/mol
InChI Key: YJZPRJSOQIEXAB-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one is a heterocyclic compound belonging to the pyrazinone family of compounds. It is a five-membered ring with two nitrogen atoms at the 1 and 3 positions and two sulfur atoms at the 2 and 5 positions. It has been studied for its potential applications in medicinal chemistry, such as drug development and synthesis.

Scientific Research Applications

Synthesis and Chemical Diversity

The compound Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one and its derivatives are primarily synthesized for their potential applications in medicinal chemistry and materials science. Research indicates that these compounds are part of a broader family of heterocyclic compounds that have been synthesized and evaluated for various applications. For instance, a study by Ilyin et al. (2007) highlights the synthesis of novel heterocyclic compounds containing the 4H-thieno[3,2-b]pyrrole moiety, which shares structural similarities with this compound, showcasing its versatility in creating combinatorial libraries for potential therapeutic use Ilyin et al., 2007.

Exploration of Chemical Space

The exploration of unconquered chemical space, including the synthesis of novel bicyclic and polycyclic forms of heteroaromatic rings similar to this compound, is another significant area of research. This exploration aims to expand chemical diversity and discover new compounds with potential applications in biology and materials science. Thorimbert et al. (2018) discuss the creation of a virtual exploratory library containing over 200 bicyclic heteroaromatic rings, indicating the ongoing interest in developing new compounds with unique properties Thorimbert et al., 2018.

Molecular Synthesis Techniques

The chemical synthesis of this compound derivatives employs various innovative techniques, including intramolecular cyclization and the Curtius rearrangement. These methods highlight the complexity and creativity involved in the synthesis of such compounds. Rault et al. (1981) and Rault et al. (1983) provide detailed accounts of the synthesis processes, including the challenges and successes encountered in creating these molecules Rault et al., 1981; Rault et al., 1983.

properties

IUPAC Name

5-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-8-6-2-1-4-11(6)7-3-5-13-9(7)10-8/h1-5H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZPRJSOQIEXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(NC(=O)C2=C1)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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